molecular formula C24H22N2O4S2 B2948267 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 899734-86-2

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2948267
CAS RN: 899734-86-2
M. Wt: 466.57
InChI Key: GPNGDCMORQSTFA-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-based compounds are often used in the development of fluorescent probes. For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cysteine (Cys) over other analytes .


Synthesis Analysis

The synthesis of benzo[d]thiazole-based compounds often involves the formation of C–N bonds via an aromatic aldehyde . In one study, a benzothiazole azo dye was synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-based compounds can vary greatly depending on the specific compound. For example, the compound BT-AC has a large Stokes shift (135 nm) in the presence of Cys .


Chemical Reactions Analysis

Benzo[d]thiazole-based compounds can undergo various chemical reactions. For instance, the compound BT-AC emits no fluorescence on its own, but achieves a 4725-fold enhancement in the presence of Cys .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-based compounds can vary. For instance, the compound BT-AC essentially emits no fluorescence on its own, but achieves a significant fluorescence enhancement in the presence of Cys .

Mechanism of Action

The mechanism of action of benzo[d]thiazole-based compounds can depend on their specific structure and application. For example, the compound BT-AC was used as a chemosensor for the detection of Cys, with the fluorescence response providing evidence of its practical applicability .

Future Directions

The future directions for research on benzo[d]thiazole-based compounds could include the development of more sensitive and selective chemosensors, as well as the exploration of other potential applications in biology research and the pharmaceutical/food industries .

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-12-13-22-21(16-19)25-24(31-22)26(17-18-8-4-2-5-9-18)23(27)14-15-32(28,29)20-10-6-3-7-11-20/h2-13,16H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNGDCMORQSTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

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